
4,4'-Bipyridinium, 1,1'-diacetyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bipyridinium, 1,1’-diacetyl-: is a derivative of bipyridinium compounds, which are known for their electrochemical properties and applications in various fields. This compound is characterized by the presence of two pyridinium rings connected by a single bond, with acetyl groups attached to the nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bipyridinium, 1,1’-diacetyl- typically involves the reaction of 4,4’-bipyridine with acetylating agents under controlled conditions. One common method is the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing bipyridinium residues, which can be further modified to introduce acetyl groups.
Industrial Production Methods: Industrial production of 4,4’-Bipyridinium, 1,1’-diacetyl- may involve large-scale cyclocondensation reactions using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4,4’-Bipyridinium, 1,1’-diacetyl- undergoes various chemical reactions, including:
Oxidation: Oxidation of the compound can lead to the formation of dicationic species with unique redox characteristics.
Substitution: The acetyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Reduction: Triethylamine (TEA) is commonly used as a reducing agent.
Oxidation: Oxidizing agents such as trifluoroacetic acid (TFA) can be used to reoxidize the reduced species.
Substitution: Various nucleophiles can be employed to substitute the acetyl groups under appropriate conditions.
Major Products: The major products formed from these reactions include radical cations, neutral species, and substituted derivatives with modified electronic and structural properties .
科学的研究の応用
Biology: The compound’s redox properties make it a valuable tool in studying electron transfer processes in biological systems .
Medicine: Research is ongoing to explore the potential of bipyridinium derivatives in drug delivery and therapeutic applications .
Industry: In the industrial sector, 4,4’-Bipyridinium, 1,1’-diacetyl- is used in the development of electrochromic devices and materials for data storage .
作用機序
The mechanism of action of 4,4’-Bipyridinium, 1,1’-diacetyl- involves its redox behavior, where the compound can undergo reversible one- and two-electron reductions. These redox processes are accompanied by significant changes in the electronic absorption spectra, making the compound useful in electrochromic applications . The molecular targets and pathways involved include the electron transfer systems in both chemical and biological contexts .
類似化合物との比較
Paraquat (1,1’-dimethyl-4,4’-bipyridinium): Known for its use as a herbicide, paraquat shares similar redox properties but differs in its applications and toxicity.
Diquat (1,1’-ethylene-2,2’-bipyridinium): Another herbicide with similar structural features but distinct chemical behavior.
Uniqueness: 4,4’-Bipyridinium, 1,1’-diacetyl- is unique due to its specific acetyl modifications, which impart distinct electronic and structural properties compared to other bipyridinium derivatives .
特性
CAS番号 |
83993-47-9 |
|---|---|
分子式 |
C14H14N2O2+2 |
分子量 |
242.27 g/mol |
IUPAC名 |
1-[4-(1-acetylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]ethanone |
InChI |
InChI=1S/C14H14N2O2/c1-11(17)15-7-3-13(4-8-15)14-5-9-16(10-6-14)12(2)18/h3-10H,1-2H3/q+2 |
InChIキー |
NOYRDSNKGDFHJO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
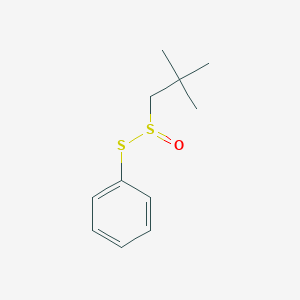

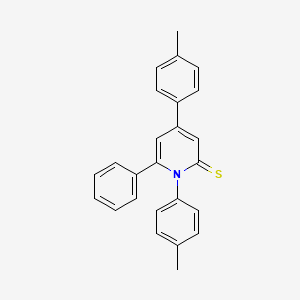
![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
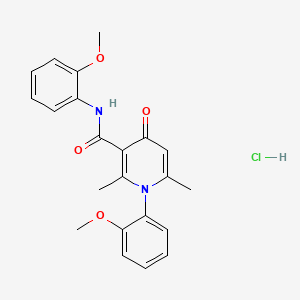
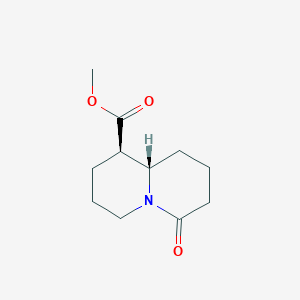
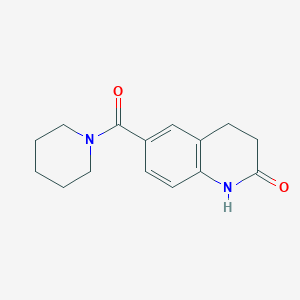
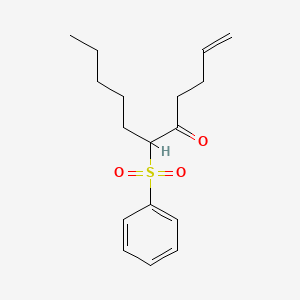
![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
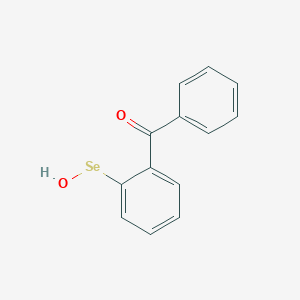
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)

